4-Fluoro-1,3-dioxolan-2-one

Overview

Description

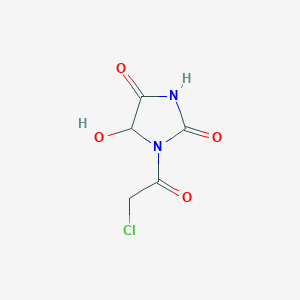

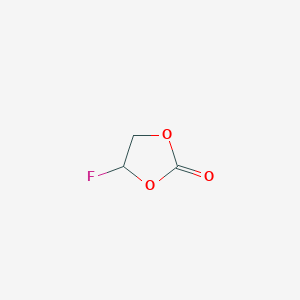

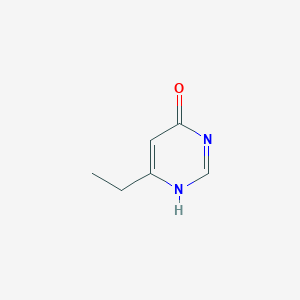

4-Fluoro-1,3-dioxolan-2-one, also known as Fluoroethylene carbonate, is a chemical compound with the molecular formula C3H3FO3 . It is used as an electrolyte additive in lithium-ion batteries . It enables the formation of a thin, smooth, and stable passive solid electrolyte interphase (SEI) layer, which increases the cycling efficiency and discharge capacity retention of the secondary battery .

Molecular Structure Analysis

The molecular weight of this compound is 106.05 g/mol . The InChIKey of the compound is SBLRHMKNNHXPHG-UHFFFAOYSA-N . The canonical SMILES representation of the compound is C1C(OC(=O)O1)F .

Physical And Chemical Properties Analysis

The computed properties of this compound include a molecular weight of 106.05 g/mol, XLogP3 of -0.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 0, Exact Mass of 106.00662212 g/mol, Monoisotopic Mass of 106.00662212 g/mol, Topological Polar Surface Area of 35.5 Ų, Heavy Atom Count of 7, and Formal Charge of 0 .

Scientific Research Applications

Materials for Lithium Batteries : 4-Fluoro-1,3-dioxolan-2-one has been successfully used in the direct fluorination of 1,3-dioxolan-2-one for applications in lithium ion secondary batteries (Kobayashi et al., 2003).

Organic Compound Fluorination : This compound has been used in the regioselective anodic fluorination of 4-arylthio-1,3-dioxolan-2-ones, showing a marked solvent effect on fluorinated product selectivity (Ishii et al., 2001).

Research in Ion Pair Formations : It has been employed in the study of rate constants for contact ion pair and solvent-separated ion pair formations (Ōki et al., 1998).

Liquid Crystal Technology : this compound derivatives have been used to enhance the positive dielectric anisotropy and birefringence of tolane-liquid crystals (Chen et al., 2015).

Fluorinated Fullerene Synthesis : It has been involved in the synthesis of fluorinated fullerene-fused 1,3-dioxolanes, contributing to the understanding of their optical properties and electronic transmission capabilities (Haonan et al., 2014).

Lithium Anode Efficiency : The compound has been used in a binary electrolyte for lithium bis(fluorosulfonyl)imide/1,3-dioxolane, improving the suppression of lithium-dendrite growth and cycling efficiency (Zhang et al., 2018).

Anaesthetics Research : this compound derivatives have been explored as potential inhalation anaesthetics (Bagnall et al., 1977).

Anti-HIV Drug Research : The compound has been used in the synthesis of β-d-3‘-fluoro-2‘,3‘-unsaturated nucleosides as potential anti-HIV agents (Zhou et al., 2004).

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-1,3-dioxolan-2-one (also known as Fluoroethylene Carbonate or FEC) is the electrolyte in lithium-ion batteries . It plays a crucial role in improving the performance of these batteries .

Mode of Action

FEC interacts with the electrolyte in lithium-ion batteries to form a thin, smooth, and stable passive solid electrolyte interphase (SEI) layer . This SEI layer is insoluble in the electrolyte, which prevents further decomposition of the electrolyte .

Biochemical Pathways

The formation of the SEI layer by FEC is a key process in the operation of lithium-ion batteries. This layer increases the cycling efficiency and discharge capacity retention of the battery .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of FEC, we can discuss its physical and chemical properties. FEC has a molecular weight of 106.05, a density of 1.454 g/ml, a melting point of 18℃, and a boiling point of 212℃ .

Result of Action

The result of FEC’s action is an increase in the efficiency and capacity retention of lithium-ion batteries . By forming a stable SEI layer, FEC prevents the further decomposition of the electrolyte, thereby enhancing the battery’s performance .

Action Environment

The performance of FEC can be influenced by environmental factors such as temperature. For instance, FEC improves the low-temperature performance of the electrolyte in lithium-ion batteries . It’s also worth noting that FEC is a flammable liquid and should be kept away from open flames and high temperatures .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-Fluoro-1,3-dioxolan-2-one plays a role in various biochemical reactions, particularly those involving its interaction with enzymes and proteins. This compound can interact with enzymes such as esterases, which hydrolyze ester bonds, potentially leading to the formation of fluoroethylene glycol and carbon dioxide. These interactions can affect the activity of the enzymes, either inhibiting or enhancing their function depending on the specific biochemical context . Additionally, this compound may interact with proteins involved in cellular signaling pathways, altering their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In certain cell types, it can influence cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, this compound may modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Alternatively, this compound may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response . At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. For example, esterases can hydrolyze this compound to produce fluoroethylene glycol and carbon dioxide . These metabolites can then enter other metabolic pathways, potentially affecting metabolic flux and the levels of various metabolites within the cell.

properties

IUPAC Name |

4-fluoro-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO3/c4-2-1-6-3(5)7-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLRHMKNNHXPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888867 | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

114435-02-8 | |

| Record name | Fluoroethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114435-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114435028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Besides its role as a synthetic intermediate, what other applications has 4-fluoro-1,3-dioxolan-2-one found?

A: this compound is a key component in a novel electrolyte formulation for lithium-ion batteries. [] This electrolyte exhibits excellent compatibility with lithium-ion battery electrode materials and demonstrates superior thermal stability compared to conventional lithium hexafluorophosphate (LiPF6) electrolytes. [] This application highlights the potential of this compound in advanced energy storage technologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)

![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)

![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)

![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)